COX-1/COX-2 Selectivity Ratio Compared to Celecoxib
Imrecoxib demonstrates a COX-1/COX-2 IC50 selectivity ratio of 6.39, which is approximately 77% of the selectivity ratio observed for celecoxib in comparable in vitro whole-cell assays [1][2]. This balanced inhibition profile reflects its design strategy to maintain sufficient COX-1 sparing while achieving therapeutic COX-2 inhibition.
| Evidence Dimension | COX-1/COX-2 selectivity ratio (calculated as IC50 COX-1 ÷ IC50 COX-2) |
|---|---|
| Target Compound Data | COX-2 IC50: 18 ± 4 nM; COX-1 IC50: 115 ± 28 nM; Ratio: 6.39 |
| Comparator Or Baseline | Celecoxib selectivity ratio (exact numerical value not provided in source, but stated that imrecoxib ratio is approximately 77% of celecoxib ratio) |
| Quantified Difference | Imrecoxib selectivity ratio = ~77% of celecoxib ratio |
| Conditions | Whole-cell assay using murine peritoneal macrophages induced by calcimycin and LPS for COX-2; human macrophage cell line U937 for mRNA analysis |
Why This Matters
The distinct selectivity ratio provides a mechanistic explanation for imrecoxib's differential safety profile, particularly its lower incidence of new-onset hypertension relative to more highly selective COX-2 inhibitors, informing selection when cardiovascular safety is a primary concern.
- [1] Zeng X, Dai L, Li Z, Dong X, Liao Z, Chen L, Tan Y, Chen W. Comparative efficacy and safety of imrecoxib versus celecoxib: a systematic review and meta-analysis. Front Pharmacol. 2026 Jan 4. doi:10.3389/fphar.2025.1707079. View Source
- [2] Chen XH, Bai JY, Shen F, Bai AP, Guo ZR, Cheng GF. Imrecoxib: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect. Acta Pharmacol Sin. 2004;25(7):927-931. View Source
